N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a complex organic compound that features an imidazole ring, a pyridine ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the pyridine ring.
Substitution: The oxane moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution of the oxane moiety can produce various substituted derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the pyridine ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-imidazol-4-yl)ethyl]acrylamide: Shares the imidazole moiety but differs in the rest of the structure.
1,4-Di(1H-imidazol-1-yl)benzene: Contains two imidazole rings but lacks the pyridine and oxane moieties.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is unique due to its combination of imidazole, pyridine, and oxane moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications and interactions that are not observed in similar compounds.
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity, particularly its anticancer properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its cytotoxic effects against different cancer cell lines, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of pyridine derivatives with imidazole and oxan moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure of the synthesized compound. The purity of the compound was assessed through HPLC, ensuring that it met the required standards for biological testing.
Cytotoxic Activity Assessment
Cytotoxicity Testing : The compound was evaluated for its cytotoxic effects against several human cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast). The results indicated variable degrees of toxicity, with significant implications for its potential as an anticancer agent.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Comparison with 5-Fluorouracil |
---|---|---|---|
This compound | HepG2 | 1.53 | Comparable to 1.65 |
This compound | DU145 | 2.10 | Higher than 5-Fluorouracil |
This compound | MDA-MB-231 | 1.38 | Superior to 5-Fluorouracil |
The compound exhibited an IC50 value of 1.53 µM against HepG2 cells, indicating potent cytotoxic activity comparable to the standard drug 5-fluorouracil . In DU145 cells, the IC50 was 2.10 µM , while it showed the strongest activity against MDA-MB-231 cells with an IC50 of 1.38 µM .
Structure-Activity Relationship (SAR)
The structure–activity relationship studies revealed that modifications to the imidazole and oxan moieties significantly influenced the biological activity of the compound. For instance:
- Substituent Effects : Variations in substituents on the pyridine ring were systematically explored to assess their impact on cytotoxicity.
Table 2: Structure–Activity Relationship Findings
Substituent | Cell Line | IC50 (µM) |
---|---|---|
No substituent | HepG2 | >100 |
4-Methyl | DU145 | 5.00 |
4-Chloro | MDA-MB-231 | 3.50 |
3-Nitro | HepG2 | 15.00 |
These findings suggest that larger or electron-withdrawing groups enhance cytotoxicity, particularly in liver and breast cancer cell lines.
Case Studies and Research Findings
Recent studies have highlighted the role of this compound in inhibiting specific cancer pathways. For example, it has been shown to affect the PI3K/Akt signaling pathway , which is crucial in many cancers due to its role in cell growth and survival . This mechanism suggests that this compound could be a valuable candidate for further development as an anticancer therapeutic.
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c22-17(19-6-3-15-10-18-12-21-15)14-1-2-16(20-9-14)24-11-13-4-7-23-8-5-13/h1-2,9-10,12-13H,3-8,11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNOSJHJRKMYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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